molecular formula C14H20N8O2 B5598949 1-{1-[4-(ETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE

1-{1-[4-(ETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE

Cat. No.: B5598949
M. Wt: 332.36 g/mol
InChI Key: ZJPGDIDMPUZFAH-UHFFFAOYSA-N
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Description

1-{1-[4-(ETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE is a complex organic compound that features a triazine ring, a triazole ring, and a morpholine ring

Preparation Methods

The synthesis of 1-{1-[4-(ETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE involves multiple steps, typically starting with the formation of the triazine ring, followed by the introduction of the ethylamino and morpholine groups. The triazole ring is then synthesized and attached to the triazine core. The final step involves the formation of the ethanone group. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using specific catalysts or solvents.

Chemical Reactions Analysis

1-{1-[4-(ETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{1-[4-(ETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other triazine and triazole derivatives, such as:

    1,3,5-Triazine derivatives: These compounds share the triazine core and may have similar chemical properties.

    1,2,3-Triazole derivatives: These compounds share the triazole ring and may exhibit similar reactivity.

    Morpholine derivatives: These compounds contain the morpholine ring and may have similar biological activities. The uniqueness of 1-{1-[4-(ETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE lies in its combination of these three functional groups, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

1-[1-[4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-5-methyltriazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N8O2/c1-4-15-12-16-13(21-5-7-24-8-6-21)18-14(17-12)22-9(2)11(10(3)23)19-20-22/h4-8H2,1-3H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPGDIDMPUZFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)N2CCOCC2)N3C(=C(N=N3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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